Bis-PEG13-acid is a homobifunctional crosslinker featuring a discrete polyethylene glycol (PEG) chain of exactly 13 ethylene glycol units, terminated at both ends by a carboxylic acid group. This defined, monodisperse structure is a critical attribute, distinguishing it from traditional polydisperse PEG reagents which are mixtures of varying chain lengths. The hydrophilic PEG backbone imparts water solubility to conjugated molecules, while the terminal carboxylic acids allow for covalent attachment to primary amines, forming stable amide bonds, or to alcohols to form esters. This combination of a fixed-length hydrophilic spacer and reactive end-groups makes it a key building block in applications where precise control over molecular architecture is essential, such as in antibody-drug conjugates (ADCs), PROTACs, and hydrogel formation.
Substituting Bis-PEG13-acid with a polydisperse PEG-diacid of a similar average molecular weight introduces significant manufacturing and performance risks. Polydisperse PEGs create a heterogeneous mixture of final conjugates, complicating purification, preventing precise analytical characterization, and leading to poor batch-to-batch reproducibility. In applications like PROTACs and ADCs, where linker length is a critical determinant of biological activity, this heterogeneity can result in a final product with diminished efficacy and an unpredictable pharmacokinetic profile. Likewise, using a monodisperse linker of a different, non-optimized length (e.g., PEG8 or PEG24) is not a viable substitute, as specific spatial distance is a key design parameter for inducing protein-protein interactions or achieving desired material properties. Therefore, the precise, monodisperse structure of Bis-PEG13-acid is a non-negotiable feature for reproducible, high-performance applications.
The primary procurement driver for Bis-PEG13-acid is its monodisperse nature, which yields a single, well-defined product in conjugation reactions. In contrast, using a traditional polydisperse PEG-diacid results in a heterogeneous mixture of products with a distribution of molecular weights. Mass spectrometry of a bioconjugate synthesized with a monodisperse PEG linker shows a single major peak, whereas a polydisperse PEG linker generates a broad distribution of peaks, complicating purification and regulatory approval. This homogeneity is critical for ensuring batch-to-batch consistency and predictable in-vivo performance.
| Evidence Dimension | Product Homogeneity (Mass Spectrum) |
| Target Compound Data | Single, sharp peak corresponding to the exact molecular weight of the conjugate. |
| Comparator Or Baseline | Polydisperse PEG-diacid: A broad distribution of peaks reflecting a heterogeneous mixture of different PEG chain lengths in the final product. |
| Quantified Difference | Polydispersity Index (PDI) of 1.0 vs. PDI > 1.0. |
| Conditions | Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) analysis of a model bioconjugate. |
This directly impacts manufacturability, reducing purification costs, simplifying analytical quality control, and improving the reproducibility required for therapeutic and diagnostic applications.
The efficacy of a PROTAC is highly sensitive to the exact length of the linker connecting the target-binding and E3 ligase-binding moieties. A study on estrogen receptor (ER)-α targeting PROTACs demonstrated this dependency, where a 16-atom linker (PROTAC 13) showed superior ER degradation compared to a 12-atom linker (PROTAC 12) and a 19-atom linker (PROTAC 14) at concentrations of 1-10 µM. For PROTAC 13, significant ER degradation was observed at 1 µM, while the shorter and longer analogues required higher concentrations to achieve a similar effect. This illustrates that a specific linker length, such as that provided by Bis-PEG13-acid, is a critical design choice for achieving optimal ternary complex formation and potent protein degradation, not an interchangeable component.
| Evidence Dimension | Target Protein Degradation (ER-α) |
| Target Compound Data | Optimal degradation at a specific linker length (e.g., 16-atom linker in study). |
| Comparator Or Baseline | Shorter linker (12-atom): Markedly reduced degradation at 1 µM. Longer linker (19-atom): Markedly reduced degradation at 1 µM. |
| Quantified Difference | Qualitatively superior degradation at 1 µM for the optimal linker compared to shorter and longer versions, which showed minimal effect at that concentration. |
| Conditions | Western blot analysis of ER-α levels in MCF-7 cells treated with PROTACs for 48 hours. |
Selecting a linker with a specific, defined length is essential for maximizing the therapeutic potency and efficacy of a PROTAC drug candidate.
In hydrogel fabrication, the crosslinker length is a primary determinant of the material's mechanical properties. A study of PEG-diacrylate (PEGDA) hydrogels showed a direct correlation between PEG molecular weight (and thus length) and the aggregate modulus (HA0). For a 20% w/v hydrogel, increasing the PEG molecular weight from 3.4 kDa to 10 kDa caused the aggregate modulus to decrease from 0.29 MPa to 0.05 MPa. Conversely, decreasing the molecular weight to 508 Da increased the modulus to 1.34 MPa. Bis-PEG13-acid, with its defined intermediate length (~691 Da), allows for the precise formulation of hydrogels with specific, reproducible stiffness, which is critical for applications like cell culture and tissue engineering where cell behavior is directed by mechanical cues.
| Evidence Dimension | Hydrogel Aggregate Modulus (HA0) |
| Target Compound Data | A specific, intermediate stiffness based on its defined length (e.g., ~1.34 MPa for a short 508 Da PEGDA). |
| Comparator Or Baseline | Longer PEG10k crosslinker: 0.05 MPa (softer). Shorter PEG3.4k crosslinker: 0.29 MPa (softer than 508 Da but stiffer than 10k). |
| Quantified Difference | Up to a ~27-fold difference in modulus between the shortest (508 Da) and longest (10 kDa) crosslinkers tested at 20% w/v. |
| Conditions | PEG-diacrylate hydrogels synthesized at 20% w/v concentration. |
This enables rational design of biomaterials with specific mechanical properties, ensuring reproducibility and matching the stiffness of native biological tissues for advanced applications.
For the development of targeted protein degraders where achieving a potent DC50 value requires fine-tuning the spatial distance between the target and the E3 ligase. The defined length of Bis-PEG13-acid provides a critical data point in a linker-length screening library, enabling the identification of the optimal geometry for productive ternary complex formation.
In the cGMP manufacturing of ADCs or other complex bioconjugates where batch-to-batch consistency, a simplified purification process, and a well-defined analytical profile are required for regulatory approval. The monodispersity of Bis-PEG13-acid ensures that the final product is a single molecular entity rather than an intractable mixture.
For creating hydrogel scaffolds with precisely controlled and reproducible mechanical stiffness to mimic a specific tissue environment. Using a defined-length crosslinker like Bis-PEG13-acid allows researchers to systematically tune the material's modulus, directly influencing cell fate and function in 3D culture systems.